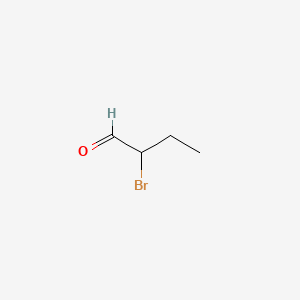

2-Bromobutanal

描述

2-Bromobutanal is an organic compound with the molecular formula C4H7BrO. It is a brominated aldehyde, where a bromine atom is attached to the second carbon of butanal. This compound is of interest in organic synthesis and various chemical reactions due to its reactivity and functional groups.

准备方法

2-Bromobutanal can be synthesized through several methods. One common synthetic route involves the bromination of butanal. This reaction typically uses bromine (Br2) in the presence of a catalyst or under specific conditions to achieve the desired product. Another method involves the use of 2-bromobutane as a starting material, which undergoes oxidation to form this compound.

In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in optimizing the synthesis.

化学反应分析

2-Bromobutanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-bromobutyric acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 2-bromobutanol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.

Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form larger molecules.

科学研究应用

Organic Synthesis

Role as an Intermediate:

2-Bromobutanal is primarily used as an intermediate in organic synthesis. Its reactive aldehyde and bromine functional groups allow for the formation of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Routes:

- α-Halogenation: The compound can be synthesized from butanal through an α-halogenation reaction, typically involving bromine (Br₂) under controlled conditions to selectively introduce the bromine atom at the alpha position of the aldehyde.

Biological Research

Biochemical Studies:

In biological research, this compound serves as a tool to study enzyme-catalyzed reactions involving aldehydes and halogenated compounds. Its electrophilic nature allows it to interact with nucleophilic sites in biomolecules, leading to various biochemical effects.

Biological Activity:

Research indicates that this compound exhibits several biological activities:

- Cytotoxicity: It has been shown to induce cell death in certain cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation.

- Enzyme Inhibition: The compound can inhibit specific enzymes, which may affect metabolic pathways crucial for cellular function.

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces cell death in cancer cells | |

| Enzyme Inhibition | Inhibits phosphodiesterase II | |

| Apoptosis | Triggers programmed cell death |

Medicinal Chemistry

Potential Therapeutic Applications:

While not a drug itself, derivatives of this compound may exhibit biological activity that can be explored for medicinal purposes. Its derivatives have been investigated for potential antitumor properties and other therapeutic applications.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the effects of this compound on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations above 50 µM, with an IC value determined at approximately 30 µM. This effect was linked to ROS generation and subsequent apoptosis induction.

Industrial Applications

Chemical Industry:

In the chemical industry, this compound is utilized in the production of fine chemicals and specialty chemicals. It serves as a precursor for various chemical transformations that are essential for developing new materials and compounds.

Data Table: Comparison of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Biological Research | Tool for studying enzyme-catalyzed reactions |

| Medicinal Chemistry | Potential precursor for therapeutic agents |

| Industrial Use | Production of fine and specialty chemicals |

作用机制

The mechanism of action of 2-bromobutanal involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom

生物活性

2-Bromobutanal is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an alkyl halide with the molecular formula CHBrO. It is characterized by a bromine atom attached to the second carbon of a butanal chain, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to interact with nucleophilic sites in biomolecules. This property may lead to various biochemical effects, including:

- Cytotoxicity : The compound has shown to induce cytotoxic effects in certain cell lines, potentially through the formation of reactive oxygen species (ROS) or by modifying cellular signaling pathways.

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes, affecting metabolic pathways.

Effects on Cellular Systems

Research has indicated that this compound can influence several cellular processes:

- Cell Proliferation : In vitro studies have demonstrated that this compound can modulate cell growth in various cancer cell lines, suggesting potential antitumor properties.

- Apoptosis Induction : Evidence shows that the compound may trigger apoptosis in malignant cells, which is a critical mechanism for cancer treatment.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces cell death in cancer cells | |

| Enzyme Inhibition | Inhibits phosphodiesterase II | |

| Apoptosis | Triggers programmed cell death |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC value determined at approximately 30 µM. The mechanism was linked to ROS generation and subsequent apoptosis induction.

- Enzymatic Activity : Another investigation focused on the inhibitory effects of this compound on phosphodiesterase II (PDE2). The compound exhibited competitive inhibition with an IC value of 33.95 µM, indicating its potential as a therapeutic agent for conditions involving PDE dysregulation.

- Neuroprotective Effects : A recent study explored the neuroprotective potential of this compound in models of neurodegeneration. The results showed that treatment with the compound reduced markers of oxidative stress and inflammation, suggesting a protective role against neurotoxicity.

属性

IUPAC Name |

2-bromobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGSNHRJAADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504520 | |

| Record name | 2-Bromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24764-97-4 | |

| Record name | 2-Bromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-bromobutanal in the synthesis of porphyrins?

A: this compound plays a crucial role as an intermediate in the multi-step synthesis of substituted pyrroles, which are essential building blocks for porphyrins [, , ]. The research highlights a specific synthetic route where this compound reacts with 1-morpholino-1-butene to yield 2,3-diethylsuccinaldehyde. This dialdehyde then undergoes a cyclization reaction with ammonium carbonate to form 3,4-diethylpyrrole [, , ]. This pyrrole derivative is a key precursor in the final condensation reaction leading to the formation of 2,3,7,8,12,13,17,18-octaethylporphyrin [, ].

Q2: Can you describe the synthesis of this compound from butanal as described in the research?

A: While the papers mention that this compound is derived from butanal via an α-halogenation reaction [, , ], they don't provide detailed synthetic procedures. Generally, α-halogenation involves reacting butanal with a halogenating agent, likely bromine (Br₂) in this case, under specific conditions to selectively introduce a bromine atom at the alpha position of the aldehyde.

Q3: What are the potential applications of the synthesized porphyrins?

A: Porphyrins, including the 2,3,7,8,12,13,17,18-octaethylporphyrin synthesized in the research, are recognized for their significance as prosthetic groups in biological systems []. Their unique structure and properties make them attractive for diverse applications, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。